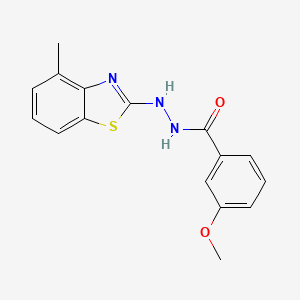

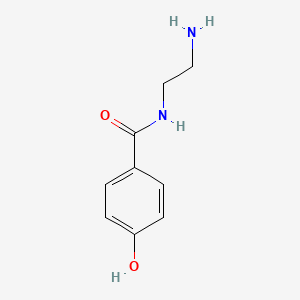

3-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide and related compounds typically involves several key steps, starting from suitable precursors. For example, a study on the synthesis of bioactive benzohydrazide derivatives involved preparing and characterizing compounds by analytical and spectral analyses, indicating a structured approach to obtaining such compounds (K. K. V. Raj et al., 2007). Another relevant study detailed a three-step synthesis process starting from 2-methoxybenzohydrazide, illustrating the methodological diversity in synthesizing these compounds (M. Taha et al., 2014).

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives, including 3-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide, is crucial for their chemical behavior and biological activity. Studies often utilize X-ray crystallography, NMR spectroscopy, and other spectroscopic methods to elucidate these structures. For instance, (E)-3-Bromo-N′-(4-methoxybenzylidene)benzohydrazide methanol solvate's structure was analyzed, showcasing the detailed molecular configuration and hydrogen bonding patterns (Guo-Biao Cao, 2009).

Chemical Reactions and Properties

The chemical reactivity of benzohydrazide derivatives stems from their functional groups, allowing them to undergo various chemical reactions. These reactions can be utilized to modify the compound or understand its reactivity. For example, N'-((2-Chloro-6-methoxyquinolin-3-yl) methylidene)-substituted benzohydrazides were synthesized, indicating the versatility of benzohydrazides in chemical synthesis (S. Shaikh, 2013).

Physical Properties Analysis

Chemical Properties Analysis

The chemical properties of benzohydrazide derivatives, including acidity, basicity, and reactivity towards different reagents, are crucial for their biological activity and interaction with biological targets. These properties can be explored through spectroscopic analysis and reactivity studies. For example, the novel synthesis approach for benzothiazol-2-ylamino derivatives highlights the chemical versatility and potential for creating a wide range of biologically active compounds (Maruti B. Yadav et al., 2020).

Applications De Recherche Scientifique

Structural Activity Relationship and Importance in Medicinal Chemistry

Benzothiazole derivatives, which include compounds like 3-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide, play a crucial role in medicinal chemistry due to their varied biological activities and low toxicity. These compounds exhibit pharmacological activities including antiviral, antimicrobial, antiallergic, antidiabetic, antitumor, anti-inflammatory, anthelmintic, and anticancer properties. The structural diversity of benzothiazole derivatives allows for the development of new therapeutic agents with enhanced activities (Bhat & Belagali, 2020).

Therapeutic Potential and Drug Discovery

Benzothiazole scaffolds are instrumental in the development of chemotherapeutic agents, showing promise in treating a wide range of diseases and disorders. The simple 2-arylbenzothiazoles are particularly noted for their potential as antitumor agents. This underlines the increasing importance of benzothiazole nuclei in the area of drug discovery and its potential for creating new chemical entities for clinical use (Kamal et al., 2015).

Advances in Anticancer Research

Recent advances in the structural modifications of benzothiazole derivatives emphasize their role as potential chemotherapeutics. Structural modifications and development of benzothiazole and its conjugates have shown significant anticancer activity. This includes a variety of heterocyclic derivatives bearing the benzothiazole moiety, showcasing the synthetic accessibility and promising biological profile of these compounds in antitumor agent development (Ahmed et al., 2012).

Comprehensive Reviews on Medicinal Chemistry Applications

Benzothiazole-based compounds are recognized for their broad spectrum of pharmacological activity, making them of significant interest in medicinal chemistry. Research and developments have led to BTA-based compounds being used in practice to treat various diseases with high therapeutic potency, further indicating the versatility and utility of benzothiazole derivatives in creating effective therapeutic agents (Keri et al., 2015).

Propriétés

IUPAC Name |

3-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-10-5-3-8-13-14(10)17-16(22-13)19-18-15(20)11-6-4-7-12(9-11)21-2/h3-9H,1-2H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMLKCFKSWBZAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-2-[3-(3,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2483689.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2483691.png)

![1'-(4-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2483699.png)

![[2-(Aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-5-yl]-(5,6-dimethyl-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B2483700.png)

![3-benzyl-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2483707.png)

![N-(3,5-dimethylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2483709.png)

![N-(4-chlorobenzyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2483711.png)